4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound "4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole-3-thiol, which is a heterocyclic compound that has been the focus of various studies due to its potential biological activities. The structure of this compound suggests that it may possess interesting chemical and biological properties, as indicated by the research on similar triazole derivatives. For instance, triazole derivatives have been synthesized and evaluated for their antibacterial, antifungal, anti-inflammatory, and hypolipidemic activities, as well as their potential as anti-inflammatory and molluscicidal agents .
Synthesis Analysis
The synthesis of triazole derivatives typically involves the use of substituted phenyl benzoates or similar starting materials. For example, the synthesis of 5-(4'-aroyl)-aryloxy methyl-4H-1,2,4-triazolin-3-thiols starts with phenyl benzoates, which undergo Fries rearrangement to yield p-hydroxy benzophenones. These are then treated with ethyl bromoacetate and anhydrous potassium carbonate to produce benzoyl phenyloxy esters. Further reaction with thiosemicarbazide in the presence of acetic anhydride leads to the cyclization and formation of the triazole compounds . Similar synthetic strategies are likely applicable to the synthesis of "4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol".
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can form dihedral angles with substituted benzene rings, as observed in the crystal structure of related compounds. For instance, the dihedral angles made by the triazole ring with the methyl- and chloro-substituted benzene rings in a similar compound were found to be significant, indicating a non-planar configuration . This structural feature is important as it can influence the compound's intermolecular interactions and stability.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including alkylation, amino(hydroxy)methylation, and cyanoethylation, to afford new sulfanyl-triazoles. These reactions are typically carried out in the presence of KOH and can yield a variety of functionalized triazole compounds. The reactivity of the triazole ring and the thiol group allows for the introduction of different substituents, which can significantly alter the chemical and biological properties of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring and the thiol group can affect the compound's solubility, melting point, and stability. The crystal structure of these compounds often reveals intermolecular hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. Additionally, the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be studied using quantum chemical calculations to predict reactivity and interactions with biological targets .
Scientific Research Applications
Synthesis and Characterization
4-Allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol and similar compounds have been synthesized and characterized in various studies. Mobinikhaledi et al. (2010) explored the synthesis of novel Schiff bases containing 1,2,4-triazole ring, which involves the formation of triazole-thiol derivatives. These compounds were characterized using elemental analyses, IR spectroscopy, and NMR spectroscopy (Mobinikhaledi et al., 2010). Additionally, Yıldırım et al. (2005) synthesized 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, a closely related compound, and conducted thorough electronic structure studies (Yıldırım et al., 2005).
Antimicrobial and Anti-inflammatory Properties
Some derivatives of 1,2,4-triazole-3-thiols, including structures similar to 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, have been tested for antimicrobial activities. Bayrak et al. (2009) synthesized and tested various 1,2,4-triazoles for their antimicrobial properties, finding some to exhibit significant activity (Bayrak et al., 2009). Additionally, El Shehry et al. (2010) reported on the anti-inflammatory and molluscicidal activities of triazole derivatives, demonstrating their potential in medicinal chemistry (El Shehry et al., 2010).
Corrosion Inhibition
4-Allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a compound structurally related to 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, has been studied for its corrosion inhibition properties. Orhan et al. (2012) found that this compound effectively inhibits mild steel corrosion in acidic solutions, suggesting its potential application in corrosion prevention (Orhan et al., 2012).
Synthesis and Biological Evaluation
Martin (2020) explored the synthesis of novel 1,2,4-triazoles and evaluated their antimicrobial activity. This research contributes to the understanding of how structural modifications in triazole-thiol derivatives influence their biological properties (Martin, 2020).
Safety And Hazards
properties
IUPAC Name |
3-[1-(3-chlorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-3-7-17-12(15-16-13(17)19)9(2)18-11-6-4-5-10(14)8-11/h3-6,8-9H,1,7H2,2H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSMSCVGAYKVFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408978 | |
Record name | 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667414-14-4 | |
Record name | 5-[1-(3-Chlorophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667414-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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